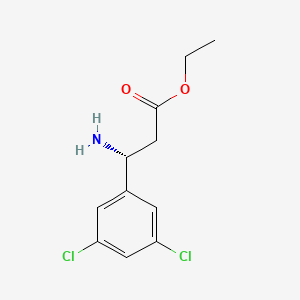
(R)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is a chiral compound with the molecular formula C11H13Cl2NO2 It is characterized by the presence of an ethyl ester group, an amino group, and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzaldehyde, ethyl acetoacetate, and ammonia.
Mannich Reaction: The key step in the synthesis is the Mannich reaction, where 3,5-dichlorobenzaldehyde reacts with ethyl acetoacetate and ammonia to form the intermediate product.
Reduction: The intermediate product is then subjected to reduction using a suitable reducing agent such as sodium borohydride to yield ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate.
Industrial Production Methods
In industrial settings, the production of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the reduction step.
Solvent Extraction: Employing solvents like ethyl acetate for the extraction and purification of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate involves its interaction with specific molecular targets. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Modulate Receptors: Interact with receptors on cell surfaces, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes involved in inflammatory and pain pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate: The enantiomer of the compound with similar chemical properties but different biological activity.
3,5-Dichlorophenylalanine: An amino acid derivative with a similar dichlorophenyl group.
3,5-Dichlorobenzamide: A compound with a similar dichlorophenyl group but different functional groups.
Uniqueness
®-Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate is unique due to its chiral nature and the presence of both an amino group and an ester group. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Propriétés
Formule moléculaire |
C11H13Cl2NO2 |
|---|---|
Poids moléculaire |
262.13 g/mol |
Nom IUPAC |
ethyl (3R)-3-amino-3-(3,5-dichlorophenyl)propanoate |
InChI |
InChI=1S/C11H13Cl2NO2/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5,10H,2,6,14H2,1H3/t10-/m1/s1 |
Clé InChI |
VEXKYYBQZJWWSL-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)C[C@H](C1=CC(=CC(=C1)Cl)Cl)N |
SMILES canonique |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


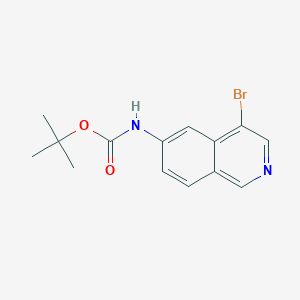
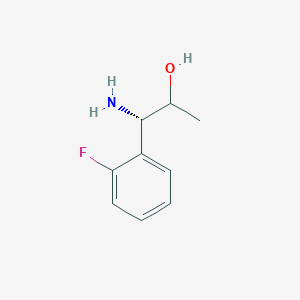
![Tert-butyl 5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-1-carboxylate](/img/structure/B13043452.png)
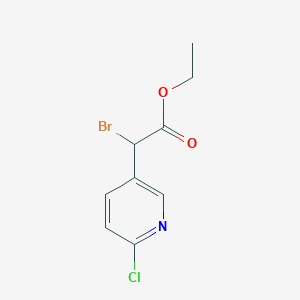
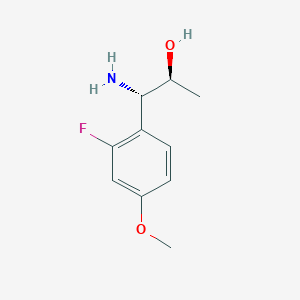

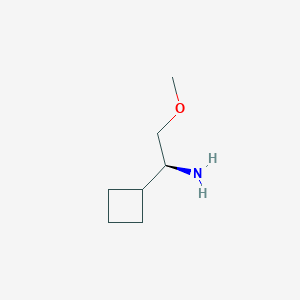
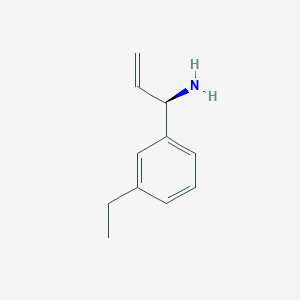
![N-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridin-3-amine hcl](/img/structure/B13043509.png)
![(1S)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043510.png)
![Tert-Butyl3-Amino-7-Methyl-2,3-Dihydrospiro[Indene-1,4'-Piperidine]-1'-Carboxylate Hydrochloride](/img/structure/B13043514.png)
![7,7'-(3-Bromothiophene-2,5-diyl)bis(5-methyl-2,3-dihydrothieno[3,4-B][1,4]dioxine)](/img/structure/B13043518.png)

![3-(4,5-Dihydro-2H-benzo[G]indazol-2-YL)-2-hydroxy-2-methylpropanoic acid](/img/structure/B13043528.png)
